4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biochemical Evaluation
The synthesis and biochemical evaluation of sulfonamide derivatives, including those structurally related to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, have been extensively studied. For instance, sulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for understanding neurodegenerative diseases and psychiatric disorders (S. Röver et al., 1997). These inhibitors have shown potential in blocking the enzyme's activity in both in vitro and in vivo settings, thereby offering insights into the pathophysiological role of the kynurenine pathway.
Anticancer and Anti-HIV Activities
Compounds structurally similar to the mentioned sulfonamide have shown promise in anticancer and anti-HIV research. A study reported the synthesis of sulfonamide derivatives and their potential as anticancer and anti-HIV agents, demonstrating moderate to encouraging activities in in vitro screenings (E. Pomarnacka, Iwona Kozlarska-Kedra, 2003). These findings highlight the therapeutic potential of sulfonamide derivatives in treating cancer and HIV infections.
Carbonic Anhydrase Inhibition
Another significant area of research involves the inhibition of carbonic anhydrases, enzymes critical in various physiological processes. Sulfonamide-based inhibitors, including those related to this compound, have been synthesized and shown to possess potent inhibitory effects on different carbonic anhydrase isoforms. These inhibitors have applications in treating conditions like glaucoma, edema, and certain neurological disorders by modulating the activity of carbonic anhydrases (A. Casini et al., 2002).
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have also been a focus of scientific research. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against various bacterial and fungal strains, providing valuable insights into their potential as antimicrobial agents. This research is crucial for developing new treatments for infectious diseases (Nikulsinh Sarvaiya et al., 2019).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c22-18(14-16-6-2-1-3-7-16)15-20-28(25,26)19-10-8-17(9-11-19)21-12-4-5-13-27(21,23)24/h1-3,6-11,18,20,22H,4-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWKMSAXUOLKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC(CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.